2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide
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Overview
Description
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the triazine intermediate reacts with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is studied for its interactions with biological molecules, providing insights into enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and modulating cellular pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4-difluorophenyl)propanamide
- 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,5-difluorophenyl)propanamide
- 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-difluorophenyl)propanamide
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H13ClF2N4O2 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(2,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C18H13ClF2N4O2/c1-10(17(26)23-15-8-13(20)6-7-14(15)21)25-18(27)24-16(9-22-25)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,23,26) |
InChI Key |
QMMGQUZFEGFTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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